Gadopentetatsäure

Übersicht

Beschreibung

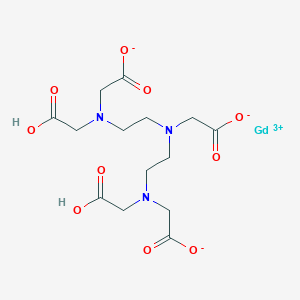

Gadopentetic acid, also known as gadolinium diethylenetriamine pentaacetic acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was first introduced in 1987 by Schering AG and is commonly administered as a salt of a complex of gadolinium with diethylenetriamine pentaacetic acid. This compound is used to enhance the imaging of blood vessels and tissues, particularly in cases where the blood-brain barrier is compromised .

Wissenschaftliche Forschungsanwendungen

Gadopentetic acid is widely used in various scientific research fields, including:

Wirkmechanismus

Target of Action

Gadopentetic acid, a gadolinium-based MRI contrast agent, primarily targets protons in the body . These protons are abundant in water and fat tissues, which make up a large part of the human body.

Mode of Action

The mode of action of gadopentetic acid is based on its interaction with protons when placed in a strong magnetic field . This interaction is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadopentetic acid shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .

Biochemical Pathways

Gadopentetic acid does not directly interact with biochemical pathways. Instead, it influences the magnetic properties of hydrogen nuclei (protons) in water molecules within tissues. This effect is used to create contrast in MR images, allowing for better visualization of tissues and their structures .

Pharmacokinetics

Gadopentetic acid is usually administered intravenously . The distribution half-life is approximately 12 minutes, and the elimination half-life is around 100 minutes . Gadopentetic acid is exclusively eliminated in the urine, with 83 ± 14% of the dose excreted within 6 hours and 91 ± 13% by 24 hours, post-injection .

Result of Action

The primary result of gadopentetic acid’s action is the enhancement of MR images. It increases signal intensity, thus enhancing the image contrast between tissues . This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .

Action Environment

The action of gadopentetic acid can be influenced by environmental factors. For instance, the presence of kidney problems in patients can lead to a toxic reaction known as nephrogenic systemic fibrosis (NSF) . Additionally, the concentration of gadopentetic acid in the environment, such as in tap water or bodies of water, can be higher than normal due to its excretion in urine . This could potentially have environmental implications and affect the action, efficacy, and stability of the compound .

Biochemische Analyse

Biochemical Properties

Gadopentetic acid interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are based primarily on proton density and proton relaxation dynamics . Gadopentetic acid has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase .

Cellular Effects

Gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges . It also increases TRPC5 expression and decreases Adriamycin nuclear accumulation in breast cancer cells .

Molecular Mechanism

Gadopentetic acid exerts its effects at the molecular level by shortening the T1 and T2 relaxation times in tissues where it accumulates . It potentiates the inward and outward currents through TRPC5 channels, which were exogenously expressed in HEK293 cells .

Temporal Effects in Laboratory Settings

Long-term treatment (28 days) of human breast cancer cells with Gadopentetic acid did not affect the IC50 values of Adriamycin . Treatment with Gadopentetic acid significantly increased TRPC5 expression and decreased the accumulation of Adriamycin in the nuclei of breast cancer cells .

Metabolic Pathways

Gadopentetic acid is not detectably biotransformed or decomposed . It is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .

Transport and Distribution

Gadopentetic acid rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetic acid involves the reaction of gadolinium sesquioxide with diethylenetriamine pentaacetic acid in an aqueous medium. The reaction is typically carried out at elevated temperatures (94-98°C) for several hours to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, the preparation of gadopentetic acid involves dissolving gadolinium sesquioxide and diethylenetriamine pentaacetic acid in purified water. The mixture is then heated and stirred until the reaction is complete, resulting in a solution of gadolinium-diethylenetriamine pentaacetic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions due to the presence of the gadolinium ion. It can form stable complexes with various ligands, which is the basis for its use as a contrast agent in MRI .

Common Reagents and Conditions: The primary reagents involved in the preparation of gadopentetic acid are gadolinium sesquioxide and diethylenetriamine pentaacetic acid. The reaction conditions typically involve elevated temperatures and aqueous media .

Major Products: The major product of the reaction is gadolinium-diethylenetriamine pentaacetic acid, which is used in its salt form for medical applications .

Vergleich Mit ähnlichen Verbindungen

- Gadodiamide

- Gadoteridol

- Gadobutrol

Comparison: Gadopentetic acid is unique among gadolinium-based contrast agents due to its ionic nature and the specific chelating properties of diethylenetriamine pentaacetic acid. Compared to other agents like gadodiamide and gadoteridol, gadopentetic acid has a distinct charge characteristic that allows for delayed gadolinium-enhanced magnetic resonance imaging of cartilage. This makes it particularly useful in certain clinical and research applications .

Biologische Aktivität

Gadopentetic acid (Gd-DTPA) is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its biological activity has been the subject of extensive research, particularly regarding its effects on cellular mechanisms, potential toxicity, and therapeutic applications. This article provides a comprehensive overview of the biological activity of Gd-DTPA, supported by data tables, case studies, and detailed research findings.

Overview of Gadopentetic Acid

Gd-DTPA is a chelated form of gadolinium that enhances the contrast in MRI scans. It is known for its high solubility and paramagnetic properties, which are crucial for imaging purposes. However, concerns regarding its long-term biological effects have emerged, particularly related to gadolinium accumulation in tissues.

Research indicates that Gd-DTPA interacts with various cellular pathways, influencing processes such as cell viability, differentiation, and ion channel activity. Notably:

- TRPC5 Channel Modulation : Gd-DTPA has been shown to potentiate the activity of the TRPC5 ion channel in breast cancer cells, which may contribute to chemoresistance. In a study involving MCF-7 breast cancer cells, long-term treatment with Gd-DTPA increased TRPC5 expression and reduced the accumulation of adriamycin (ADM) in cell nuclei, suggesting enhanced survival under chemotherapy conditions .

Toxicity and Accumulation

The accumulation of gadolinium in body tissues has raised concerns about potential toxicity. Studies have documented:

- Tissue Deposition : Repeated administration of GBCAs like Gd-DTPA can lead to gadolinium retention in various tissues, including bone and brain. This condition has been associated with symptoms such as joint pain and skin changes, termed "gadolinium deposition disease" .

- Cellular Effects : In vitro studies have demonstrated that exposure to Gd-DTPA can reduce alkaline phosphatase (ALP) activity in osteoblasts by up to 88% at high concentrations, indicating a significant impact on bone cell function .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of Gd-DTPA on MCF-7 and SK-BR-3 breast cancer cells over 28 days. The results indicated that Gd-DTPA not only increased TRPC5 expression but also conferred resistance to ADM treatment .

- Renal Toxicity Models : In animal models, gadodiamide demonstrated higher skin retention compared to Gd-DTPA, leading to more pronounced pro-fibrotic responses. Both agents increased infiltration of immune cells in skin tissues .

Data Table: Biological Effects of Gadopentetic Acid

Therapeutic Applications

Despite concerns about toxicity, Gd-DTPA's properties have led to explorations in therapeutic applications such as:

Eigenschaften

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. |

|---|---|

CAS-Nummer |

80529-93-7 |

Molekularformel |

C14H20GdN3O10 |

Molekulargewicht |

547.6 g/mol |

IUPAC-Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 |

InChI-Schlüssel |

IZOOGPBRAOKZFK-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Kanonische SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Verwandte CAS-Nummern |

86050-77-3 (dimeglumine salt) 22541-19-1 (Parent) 67-43-6 (Parent) |

Synonyme |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.